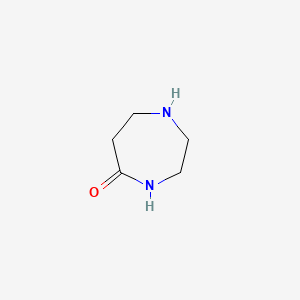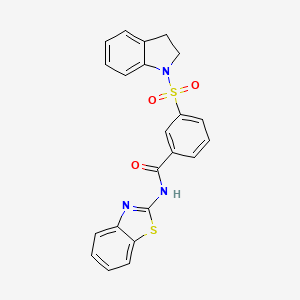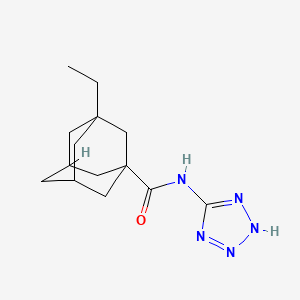
1,4-ジアゼパン-5-オン
概要
説明
1,4-Diazepan-5-one, also known as 1,4-Diazepan-5-one, is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Diazepan-5-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Diazepan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazepan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
β-ラクタムの合成
1,4-ジアゼパン-5-オン: は、β-ラクタムの合成における触媒としての役割について研究されてきました 。β-ラクタムは、ペニシリン、セファロスポリン、モノバクタム、カルバペネムなどの抗生物質のクラスです。これらの化合物は細菌感染症との闘いにおいて非常に重要であり、β-ラクタムの効率的な合成は医薬品化学において重要な意味を持っています。
β-アミノ酸の生産
1,4-ジアゼパン-5-オンのもう1つの用途は、β-アミノ酸の生産です 。β-アミノ酸は、ペプチドの構成要素として機能することができる非標準アミノ酸であり、抗真菌剤、抗糖尿病剤、抗癌剤などの潜在的な治療用途があります。
β-ケトエステルの生成
1,4-ジアゼパン-5-オン: は、β-ケトエステルの生成にも使用されます 。β-ケトエステルは有機合成において貴重な中間体であり、医薬品や農薬など、さまざまな化合物の製造に使用できます。
モノアミンオキシダーゼ(MAO)阻害
研究では、1,4-ジアゼパン-5-オンの酵素モノアミンオキシダーゼ(MAO)に対する阻害効果が調べられています 。MAO阻害剤は、モノアミン神経伝達物質のレベルを高めることによって、精神疾患や神経変性疾患の治療に使用されます。
アセチルコリンエステラーゼ(AChE)阻害
1,4-ジアゼパン-5-オン: は、酵素アセチルコリンエステラーゼ(AChE)の阻害剤として作用する可能性があります 。AChE阻害剤は、アルツハイマー病やアセチルコリンレベルの調節が有益である他の疾患の治療に使用されます。
酵素反応研究
MAOやAChEなどの特定の酵素との相互作用により、1,4-ジアゼパン-5-オンは酵素反応研究における貴重なツールになります 。これらの相互作用を理解することは、新しい薬物や治療戦略の開発につながる可能性があります。
作用機序
Target of Action
The primary targets of 1,4-Diazepan-5-one are believed to be specific enzymes, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of neurotransmitters, while AChE is responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.
Mode of Action
1,4-Diazepan-5-one interacts with its targets, MAO and AChE, resulting in their inhibition . This inhibition of enzyme activity can lead to an increase in the levels of certain neurotransmitters in the brain, potentially altering neural signaling and leading to various biochemical effects.
Biochemical Pathways
The inhibition of MAO and AChE by 1,4-Diazepan-5-one affects the biochemical pathways involving these enzymes. The inhibition of MAO can lead to increased levels of neurotransmitters such as norepinephrine, serotonin, and dopamine. Similarly, the inhibition of AChE can result in increased levels of acetylcholine. These changes can have downstream effects on neural signaling and synaptic transmission .
Pharmacokinetics
It is known that the compound is a cyclic ketone featuring a five-membered ring structure . It possesses a colorless and odorless nature, and it exhibits slight solubility in water . More research is needed to fully elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diazepan-5-one and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of 1,4-Diazepan-5-one’s action are primarily due to its inhibitory effects on MAO and AChE. By inhibiting these enzymes, 1,4-Diazepan-5-one can alter the levels of certain neurotransmitters in the brain, potentially affecting neural signaling and synaptic transmission . .
Safety and Hazards
生化学分析
Biochemical Properties
1,4-Diazepan-5-one plays a significant role in various biochemical reactions. It has been studied for its potential as a catalyst in synthesizing compounds such as β-lactams, β-amino acids, and β-keto esters . Additionally, 1,4-Diazepan-5-one exhibits inhibitory effects on enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) . These interactions suggest that 1,4-Diazepan-5-one can modulate enzyme activity, leading to diverse biochemical effects.
Cellular Effects
1,4-Diazepan-5-one influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes such as monoamine oxidase and acetylcholinesterase, 1,4-Diazepan-5-one can alter neurotransmitter levels, impacting neuronal function and communication . These effects highlight the compound’s potential in modulating cellular activities and its relevance in neurochemical research.
Molecular Mechanism
The molecular mechanism of 1,4-Diazepan-5-one involves its interaction with specific enzymes, leading to their inhibition. For instance, the compound binds to the active sites of monoamine oxidase and acetylcholinesterase, preventing their normal enzymatic activity . This inhibition results in altered levels of neurotransmitters, which can have various downstream effects on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diazepan-5-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,4-Diazepan-5-one remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 1,4-Diazepan-5-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of neurotransmitter levels. At higher doses, 1,4-Diazepan-5-one can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
1,4-Diazepan-5-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways of 1,4-Diazepan-5-one is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1,4-Diazepan-5-one is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 1,4-Diazepan-5-one plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 1,4-Diazepan-5-one exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity.
特性
IUPAC Name |
1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-1-2-6-3-4-7-5/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLBCQXWDBQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371954 | |
| Record name | 1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34376-54-0 | |
| Record name | 1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1224530.png)
![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1224531.png)
![2-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1-phthalazinone](/img/structure/B1224532.png)


![2-[2-(1-Naphthalenyloxy)ethylthio]pyrimidine](/img/structure/B1224538.png)
![ethyl 2-[(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B1224541.png)
![2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1224542.png)
![N-butyl-N-methyl-2-benzo[cd]indolamine](/img/structure/B1224543.png)
![2-fluoro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]acetamide](/img/structure/B1224549.png)

![1-(3,4-Dichlorophenyl)sulfonyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)thio]-4-nitrophenyl]piperazine](/img/structure/B1224552.png)
![Benzoic acid [5-(6-benzamido-9-purinyl)-3-fluoro-4-hydroxy-2-oxolanyl]methyl ester](/img/structure/B1224553.png)
![4-[(2,6-Diphenyl-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B1224554.png)
